2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro group and a methyl-substituted oxazole ring, making it a versatile intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . The reaction conditions generally require a mild and highly efficient environment to ensure the successful formation of the oxazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in chemoproteomic studies to identify and target cysteine-reactive proteins.
Industry: The compound is utilized in the production of various chemicals and materials, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one involves its reactivity with cysteine residues in proteins. This reactivity allows it to form covalent bonds with target proteins, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another cysteine-reactive small-molecule fragment used in chemoproteomic studies.
Imidazole Derivatives: Compounds containing the imidazole ring, which also exhibit a wide range of biological activities and applications.
Uniqueness
2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one is unique due to its specific structure, which combines the reactivity of the chloro group with the stability and versatility of the oxazole ring. This combination makes it a valuable intermediate in organic synthesis and a useful tool in chemoproteomic research.
Properties
IUPAC Name |
2-chloro-1-(5-methyl-1,2-oxazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-4-2-5(8-10-4)6(9)3-7/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRBTFJQJXPDIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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